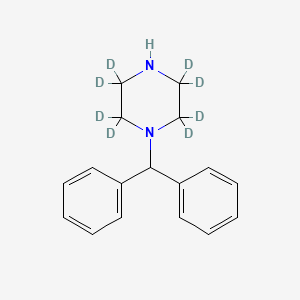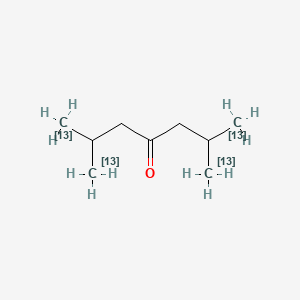
Diisobutyl Ketone-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl Ketone (DIBK), also known as 2,6-Dimethyl-4-heptanone, is a slow evaporating, low density solvent . It has good activity for many synthetic resins including nitrocellulose, rosin esters, phenolics, hydrocarbons, alkyds, polyesters, and acrylics . It is useful as a retarder solvent to improve flow and minimize humidity blushing .
Molecular Structure Analysis
The molecular formula of Diisobutyl Ketone is (CH3)2CHCH2COCH2CH(CH3)2 . It is a C9 branched ketone .Chemical Reactions Analysis
Diisobutyl Ketone is highly flammable and reacts with oxidizers . It may attack some plastics . It is insoluble in water but miscible with most organic solvents .Physical and Chemical Properties Analysis
Diisobutyl Ketone is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 334°F, a freezing point of -43°F, and a flash point of 140°F . The vapor pressure is 2 mmHg . It is less dense than water and insoluble in water . Its specific gravity is 0.81 .Safety and Hazards
Diisobutyl Ketone is toxic and combustible . Inhalation of vapor causes irritation of the nose and throat. Ingestion causes irritation of the mouth and stomach. Vapor irritates eyes and contact with liquid irritates skin . It has a health rating of 1, flammability rating of 2, and instability rating of 0 according to the NFPA 704 Diamond Hazard Value Description .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
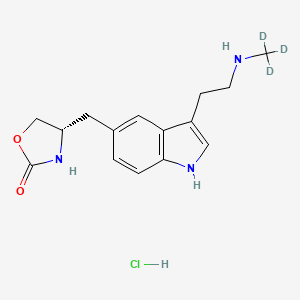

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
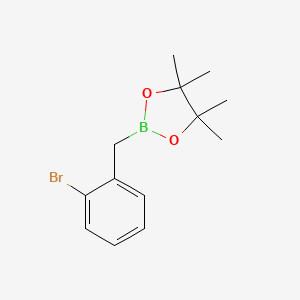
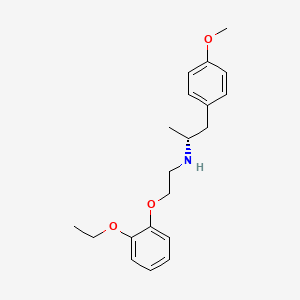
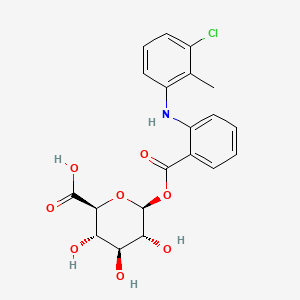
![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)
